molecular formula C9H4Cl2N2S B2603546 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile CAS No. 923723-76-6

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile

Cat. No.: B2603546
CAS No.: 923723-76-6
M. Wt: 243.11
InChI Key: JOUFEXYUGSESJE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile typically involves the reaction of 2-aminobenzenethiol with dichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)acetonitrile
  • 2-(1,3-Benzothiazol-2-yl)-2-chloroacetonitrile
  • 2-(1,3-Benzothiazol-2-yl)-2-bromoacetonitrile

Uniqueness

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is unique due to the presence of two chlorine atoms at the acetonitrile moiety, which can significantly influence its reactivity and biological activity. This compound’s unique structure allows it to undergo specific chemical reactions and exhibit distinct biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2,2-dichloroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2S/c10-9(11,5-12)8-13-6-3-1-2-4-7(6)14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUFEXYUGSESJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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